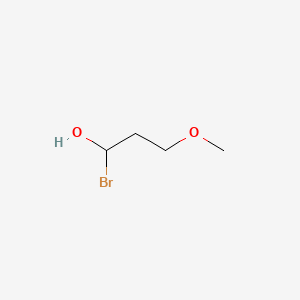
1-Bromo-3-methoxypropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-methoxypropanol is an organic compound with the molecular formula C4H9BrO. It is a colorless to yellow liquid with a molecular weight of 153.02 g/mol. This compound is known for its utility in various chemical synthesis processes and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-methoxypropanol can be synthesized through the bromination of 3-methoxypropanol. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-methoxypropanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-bromo-3-methoxypropanal or 1-bromo-3-methoxypropionic acid.
Reduction: Reduction reactions can convert the bromo group to a hydroxyl group, resulting in 3-methoxypropanol.
Substitution: Nucleophilic substitution reactions can replace the bromo group with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium iodide (NaI) can be employed in substitution reactions.
Major Products Formed:
Oxidation: 1-bromo-3-methoxypropanal, 1-bromo-3-methoxypropionic acid.
Reduction: 3-methoxypropanol.
Substitution: Various nucleophilic substitution products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-methoxypropanol is widely used in scientific research due to its versatility. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and biochemical pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of various chemical products and materials.
Wirkmechanismus
1-Bromo-3-methoxypropanol is similar to other bromoalkyl ethers, such as 1-bromo-2-methoxypropane and 1-bromo-2-ethoxypropane. These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific position of the bromo and methoxy groups, which influences its chemical behavior and applications.
Vergleich Mit ähnlichen Verbindungen
1-bromo-2-methoxypropane
1-bromo-2-ethoxypropane
1-chloro-3-methoxypropane
1-bromo-3-chloropropane
Eigenschaften
CAS-Nummer |
1093758-84-9 |
|---|---|
Molekularformel |
C4H9BrO2 |
Molekulargewicht |
169.02 g/mol |
IUPAC-Name |
1-bromo-3-methoxypropan-1-ol |
InChI |
InChI=1S/C4H9BrO2/c1-7-3-2-4(5)6/h4,6H,2-3H2,1H3 |
InChI-Schlüssel |
CKWSGLUGBCWRJF-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC(O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



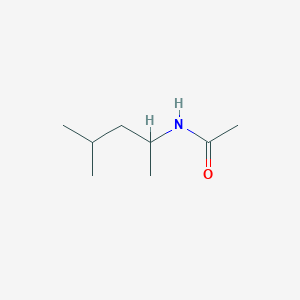
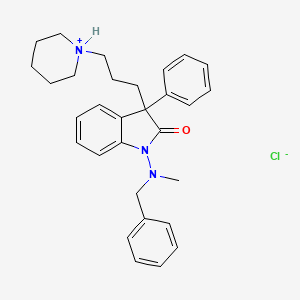
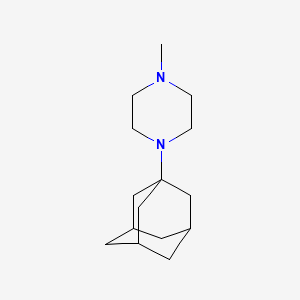

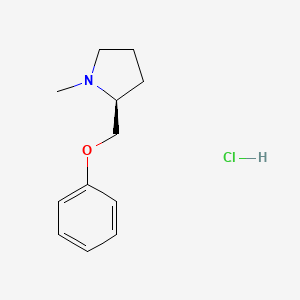
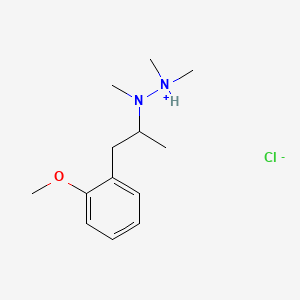
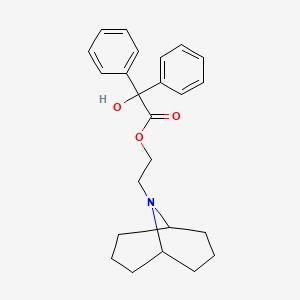
![2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde](/img/structure/B15342829.png)
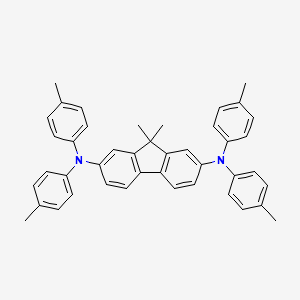
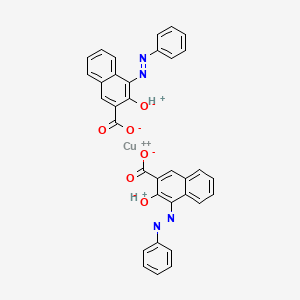
![5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15342852.png)

![(Z)-7-chloro-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B15342859.png)
